(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate

Catalog No.
S3457137
CAS No.
937378-18-2
M.F
C32H38BF4P
M. Wt
540.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetr...

CAS Number

937378-18-2

Product Name

(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate

IUPAC Name

(9-benzylfluoren-9-yl)-dicyclohexylphosphanium;tetrafluoroborate

Molecular Formula

C32H38BF4P

Molecular Weight

540.4 g/mol

InChI

InChI=1S/C32H37P.BF4/c1-4-14-25(15-5-1)24-32(30-22-12-10-20-28(30)29-21-11-13-23-31(29)32)33(26-16-6-2-7-17-26)27-18-8-3-9-19-27;2-1(3,4)5/h1,4-5,10-15,20-23,26-27H,2-3,6-9,16-19,24H2;/q;-1/p+1

InChI Key

TXCRCYKOFGNXQO-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=CC=CC=C53)CC6=CC=CC=C6

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=CC=CC=C53)CC6=CC=CC=C6

Buchwald-Hartwig Cross-Coupling

(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate is a particularly effective ligand for the Buchwald-Hartwig cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds between aryl halides (Ar-X) and amine, amide, or alkoxide nucleophiles (Nu). The ligand plays a crucial role in facilitating the activation of the aryl halide by the palladium catalyst, ultimately leading to the desired product. Studies have shown that (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate offers several advantages in this reaction, including:

  • High catalytic activity and efficiency
  • Broad substrate scope, allowing the coupling of various aryl halides with diverse nucleophiles
  • Good functional group tolerance, meaning the reaction can be performed in the presence of various functional groups within the molecules

These properties make (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate a valuable tool for organic chemists synthesizing complex molecules with specific functionalities.

Other Cross-Coupling Reactions

Beyond the Buchwald-Hartwig reaction, (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate can also be employed in other cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and various coupling partners .
  • Stille coupling: This reaction couples organotin reagents with aryl or vinyl halides .
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides .
  • Negishi coupling: This reaction couples organozinc reagents with various electrophiles, including aryl or vinyl halides .
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides .
  • Hiyama coupling: This reaction couples organosilanes with various electrophiles, including aryl or vinyl halides .

(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate is a quaternary ammonium salt characterized by its unique structure, which includes a phosphonium center bonded to two cyclohexyl groups and a benzyl-substituted fluorenyl group. This compound is notable for its potential applications in organic synthesis and catalysis due to its ability to stabilize reactive intermediates and facilitate various chemical transformations.

, primarily involving nucleophilic substitution and coordination chemistry. Its phosphonium center can act as a Lewis acid, enabling it to coordinate with various nucleophiles. The presence of the tetrafluoroborate anion enhances its solubility in polar solvents, making it suitable for reactions in diverse media. Typical reactions include:

  • Nucleophilic substitutions: The phosphonium ion can be substituted by nucleophiles, leading to the formation of new compounds.
  • Catalytic cycles: It can serve as a catalyst or co-catalyst in organic reactions such as alkylation and acylation processes.

The synthesis of (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate typically involves the following steps:

  • Formation of the phosphonium salt: This can be achieved by reacting dicyclohexylphosphine with benzyl chloride in an appropriate solvent.
  • Anion exchange: The resulting phosphonium salt is treated with tetrafluoroboric acid to yield the desired tetrafluoroborate salt.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity.

This compound has several applications in both chemical synthesis and potential pharmaceutical development:

  • Catalysis: It can be used as a catalyst in organic reactions, particularly those requiring stabilization of charged intermediates.
  • Material science: Its unique properties may lend themselves to applications in polymer chemistry or as a component in advanced materials.
  • Drug development: Due to its biological activity, it may be explored further for therapeutic uses.

Interaction studies involving (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate focus on its ability to interact with various substrates and biological molecules. Key areas of interest include:

  • Binding studies: Evaluating how the compound interacts with enzymes or receptors.
  • Mechanistic studies: Understanding the pathways through which it exerts its biological effects, including enzyme inhibition or activation.

Several compounds share structural features or functional properties with (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate. These include:

Compound NameStructure TypeNotable Properties
DicyclohexylphosphinePhosphineUsed as a ligand in coordination chemistry
Benzyltrimethylammonium chlorideQuaternary ammoniumExhibits antimicrobial properties
TriphenylphosphinePhosphineCommonly used as a reagent in organic synthesis

Uniqueness

The uniqueness of (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate lies in its specific combination of a bulky fluorenyl group and cyclohexane moieties, which provide steric hindrance and electronic properties that are distinct from other similar compounds. This structure may enhance its reactivity and selectivity in catalysis compared to simpler phosphonium salts or quaternary ammonium compounds.

Hydrogen Bond Acceptor Count

5

Exact Mass

540.2740310 g/mol

Monoisotopic Mass

540.2740310 g/mol

Heavy Atom Count

38

Dates

Modify: 2023-08-19

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